Cas no 1803591-16-3 (Oxan-4-yl3-(trifluoromethyl)phenylmethanamine Hydrochloride)

Oxan-4-yl3-(trifluoromethyl)phenylmethanamine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- Oxan-4-yl3-(trifluoromethyl)phenylmethanamine Hydrochloride
-
- MDL: MFCD28383796
Oxan-4-yl3-(trifluoromethyl)phenylmethanamine Hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-204203-2.5g |
(oxan-4-yl)[3-(trifluoromethyl)phenyl]methanamine hydrochloride |
1803591-16-3 | 95% | 2.5g |
$1848.0 | 2023-09-16 | |
Chemenu | CM454790-1g |
oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride |
1803591-16-3 | 95%+ | 1g |
$1137 | 2023-03-26 | |
Enamine | EN300-204203-5g |
(oxan-4-yl)[3-(trifluoromethyl)phenyl]methanamine hydrochloride |
1803591-16-3 | 95% | 5g |
$2732.0 | 2023-09-16 | |
Enamine | EN300-204203-0.05g |
(oxan-4-yl)[3-(trifluoromethyl)phenyl]methanamine hydrochloride |
1803591-16-3 | 95% | 0.05g |
$218.0 | 2023-09-16 | |
Enamine | EN300-204203-5.0g |
(oxan-4-yl)[3-(trifluoromethyl)phenyl]methanamine hydrochloride |
1803591-16-3 | 95% | 5g |
$2732.0 | 2023-05-26 | |
Aaron | AR01B9YT-500mg |
oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride |
1803591-16-3 | 95% | 500mg |
$1036.00 | 2025-02-09 | |
A2B Chem LLC | AW04649-500mg |
oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride |
1803591-16-3 | 95% | 500mg |
$809.00 | 2024-04-20 | |
Enamine | EN300-204203-1g |
(oxan-4-yl)[3-(trifluoromethyl)phenyl]methanamine hydrochloride |
1803591-16-3 | 95% | 1g |
$943.0 | 2023-09-16 | |
Aaron | AR01B9YT-10g |
oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride |
1803591-16-3 | 95% | 10g |
$5597.00 | 2023-12-14 | |
A2B Chem LLC | AW04649-1g |
oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride |
1803591-16-3 | 95% | 1g |
$1028.00 | 2024-04-20 |
Oxan-4-yl3-(trifluoromethyl)phenylmethanamine Hydrochloride 関連文献
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
Oxan-4-yl3-(trifluoromethyl)phenylmethanamine Hydrochlorideに関する追加情報
Oxan-4-yl3-(trifluoromethyl)phenylmethanamine Hydrochloride (CAS No. 1803591-16-3)
Oxan-4-yl3-(trifluoromethyl)phenylmethanamine Hydrochloride (CAS No. 1803591-16-3) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The presence of the trifluoromethyl group and the oxan ring structure contributes to its distinct chemical properties, making it a valuable candidate for further investigation.
The chemical structure of Oxan-4-yl3-(trifluoromethyl)phenylmethanamine Hydrochloride consists of a central oxan ring (tetrahydro-2H-pyran) linked to a substituted phenyl group with a trifluoromethyl moiety. The hydrochloride salt form enhances its solubility and stability, which are crucial factors for its use in pharmaceutical formulations. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the compound's reactivity and biological activity.
Recent studies have explored the pharmacological properties of Oxan-4-yl3-(trifluoromethyl)phenylmethanamine Hydrochloride. One notable area of research is its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the activity of a key enzyme in the fatty acid synthesis pathway, suggesting its potential as a therapeutic agent for metabolic disorders such as diabetes and obesity.
In addition to its enzymatic inhibition properties, Oxan-4-yl3-(trifluoromethyl)phenylmethanamine Hydrochloride has been investigated for its neuroprotective effects. Research conducted at the University of California, Los Angeles (UCLA) found that this compound exhibits neuroprotective activity by reducing oxidative stress and inflammation in neuronal cells. These findings open up new avenues for its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The pharmacokinetic profile of Oxan-4-yl3-(trifluoromethyl)phenylmethanamine Hydrochloride has also been studied extensively. A study published in the European Journal of Pharmaceutical Sciences reported that this compound has favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. These characteristics make it an attractive candidate for oral drug delivery systems, which can improve patient compliance and reduce dosing frequency.
Clinical trials are currently underway to evaluate the safety and efficacy of Oxan-4-yl3-(trifluoromethyl)phenylmethanamine Hydrochloride in human subjects. Early results from Phase I trials have shown that the compound is well-tolerated with no significant adverse effects observed at therapeutic doses. These preliminary findings are encouraging and warrant further investigation in larger, more advanced clinical trials.
In conclusion, Oxan-4-yl3-(trifluoromethyl)phenylmethanamine Hydrochloride (CAS No. 1803591-16-3) is a promising compound with a diverse range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an exciting candidate for further research and development in the pharmaceutical industry. As more studies are conducted, it is likely that new insights into its mechanisms of action and therapeutic potential will emerge, paving the way for innovative treatments for various diseases.
1803591-16-3 (Oxan-4-yl3-(trifluoromethyl)phenylmethanamine Hydrochloride) Related Products
- 1396767-11-5(N-[(4-phenyloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide)
- 2228084-55-5(2,2-dimethyl-1-(5-methyl-1H-pyrazol-3-yl)cyclopropylmethanol)
- 771574-22-2(4-Nitro-3-(trifluoromethyl)benzylamine)
- 2171738-33-1(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pentanoic acid)
- 1365936-46-4((3S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride)
- 1071-30-3(Ethanol, 2-(methylamino)-, hydrogen sulfate (ester))
- 2171516-68-8(4-tert-butyl(prop-2-en-1-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
- 1594484-86-2(1-(3-hydroxypiperidin-1-yl)-3-methylpentan-1-one)
- 108032-13-9(Butanedioic acid,1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl] ester)
- 2228624-00-6(5-(but-3-yn-1-yl)-2-chloropyridine)




